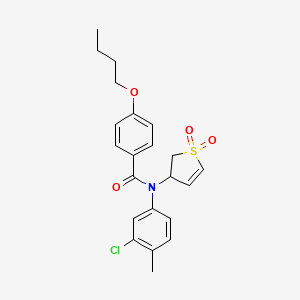

4-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

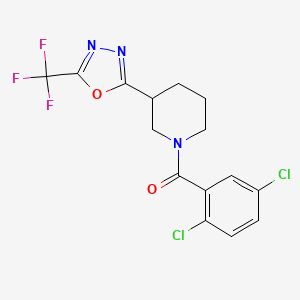

4-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photolysis of Oxadiazoles : Oxadiazoles like 1,3,4-oxadiazole, a component of the queried compound, have been studied for their behavior upon irradiation in alcohols. These compounds undergo a series of reactions, including heterolytic addition and cycloelimination, leading to the formation of different chemical structures such as benzoic acid ester and benzonitrile imine (Tsuge, Oe, & Tashiro, 1977).

Mesomorphic Behavior and Photoluminescence : Research on 1,3,4-oxadiazole derivatives has shown that they exhibit unique mesophases and photoluminescence properties. These compounds display different temperature ranges for their mesomorphic behavior and have potential applications in materials science due to their strong blue fluorescence emission and good photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010).

Properties of Aromatic Polyamides : Aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units demonstrate good thermal stability and solubility in certain solvents. They can be transformed into thin, flexible films with notable mechanical properties. Moreover, some of these polymers exhibit blue fluorescence, suggesting their potential use in electronic applications (Sava et al., 2003).

Anticancer Evaluation of Oxadiazole Derivatives : In the medical field, certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising cytotoxic effects against specific cancer cell lines, indicating their potential as therapeutic agents (Caneschi et al., 2019).

Synthesis and Characterization of Novel Oxadiazole Derivatives : The synthesis and characterization of various 1,3,4-oxadiazole derivatives have been explored, revealing insights into their optical, electrochemical, and electronic structures. These studies are crucial for developing applications in electroluminescent devices and LEDs (Zhang, Tang, Zhang, Li, & Tian, 2007).

Mecanismo De Acción

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets depending on their specific structure and the type of infection they are designed to combat.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets in a way that inhibits the growth of the infectious agents . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in the infectious agents, leading to their inhibition .

Pharmacokinetics

It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of the compound.

Result of Action

Given its anti-infective activities, it can be inferred that the compound likely leads to the inhibition or death of the infectious agents .

Propiedades

IUPAC Name |

4-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c21-10-14-6-8-16(9-7-14)20(25)24-11-17(15-4-2-1-3-5-15)18(12-24)19-22-13-26-23-19/h1-9,13,17-18H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOSDJRRWPWVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC=C(C=C2)C#N)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768458.png)

![2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide](/img/structure/B2768466.png)

![N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2768470.png)

![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/no-structure.png)

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768475.png)